An In-Depth Technical Guide to [1,1'-Bicyclohexyl]-1-carboxylic acid
An In-Depth Technical Guide to [1,1'-Bicyclohexyl]-1-carboxylic acid
CAS Number: 60263-54-9
This technical guide provides a comprehensive overview of [1,1'-Bicyclohexyl]-1-carboxylic acid, a key intermediate in the synthesis of the antispasmodic drug dicyclomine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.
Chemical and Physical Properties
[1,1'-Bicyclohexyl]-1-carboxylic acid is a white to off-white solid organic compound. Its rigid bicyclohexyl framework imparts distinct physical and chemical characteristics that are crucial for its synthetic applications.[1][2]
| Property | Value | Reference |
| CAS Number | 60263-54-9 | [3][4] |
| Molecular Formula | C₁₃H₂₂O₂ | [4] |
| Molecular Weight | 210.31 g/mol | [3] |
| Melting Point | 122-123 °C | [5] |
| Boiling Point | 93-95 °C at 0.06 Torr | [5] |
| pKa (Predicted) | 4.84 ± 0.20 | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid
The primary synthetic route to [1,1'-Bicyclohexyl]-1-carboxylic acid involves the reaction of [1,1'-bicyclohexyl]-1-ol with formic acid, catalyzed by a strong acid such as sulfuric acid.[2] This method is notable for its high yield and straightforward procedure.
Experimental Protocol: Synthesis from [1,1'-bicyclohexyl]-1-ol
This protocol is based on the procedure reported by Rao and Bhattacharya, which achieves a high yield of the desired product.[1][2]
Materials:
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[1,1'-bicyclohexyl]-1-ol
-
Formic acid (98-100%)
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Concentrated sulfuric acid
-
Crushed ice
-
Toluene
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5% aqueous sodium hydroxide solution
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Concentrated hydrochloric acid
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, a solution of [1,1'-bicyclohexyl]-1-ol in formic acid is prepared.
-
The flask is cooled in an ice bath to maintain a temperature of 5-10 °C.
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Concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred for 1 hour at 5-10 °C.[1]
-
Upon completion of the reaction, the mixture is poured onto crushed ice.
-
The crude product is extracted with toluene.
-
The organic phase is washed with water and then extracted with a 5% aqueous sodium hydroxide solution.
-
The resulting alkaline aqueous solution is washed with toluene.
-
The washed alkaline solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of white crystals of [1,1'-bicyclohexyl]-1-carboxylic acid.
-
The crystals are collected by filtration, washed with cold water, and dried under reduced pressure.
Purification: The crude [1,1'-bicyclohexyl]-1-carboxylic acid can be purified by recrystallization. While specific solvents for this compound are not detailed in the search results, a general procedure for recrystallizing carboxylic acids involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Application in the Synthesis of Dicyclomine
[1,1'-Bicyclohexyl]-1-carboxylic acid is a crucial precursor in the industrial synthesis of dicyclomine, an antispasmodic agent. The synthesis involves the esterification of the carboxylic acid with 2-(diethylamino)ethanol.
Experimental Protocol: Esterification to Dicyclomine
The following protocol is derived from patent literature describing the synthesis of dicyclomine hydrochloride.[6]
Materials:
-
[1,1'-Bicyclohexyl]-1-carboxylic acid
-
2-(diethylamino)ethyl chloride hydrochloride (50% aqueous solution)
-
Toluene
-
5% aqueous sodium hydroxide solution
Procedure:
-
Crystalline [1,1'-bicyclohexyl]-1-carboxylic acid is mixed with a 50% aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride and toluene in a reaction flask.
-
The mixture is stirred and heated to 50 °C.
-
A 5% aqueous sodium hydroxide solution is added dropwise over 2 hours while maintaining the temperature at 50 °C.
-
After the addition, the reaction mixture is stirred for an additional hour at 40-50 °C.
-
The mixture is then cooled to room temperature, and the organic phase containing the 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate (dicyclomine) is separated.
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The dicyclomine base can then be converted to its hydrochloride salt through standard procedures.
Biological Significance and Signaling Pathways
[1,1'-Bicyclohexyl]-1-carboxylic acid itself is not known to have significant biological activity. Its importance lies in its role as a key intermediate for the synthesis of dicyclomine. Dicyclomine functions as an antimuscarinic agent, exerting its effects by competitively antagonizing acetylcholine at muscarinic receptors, particularly the M1 and M3 subtypes. This antagonism leads to the relaxation of smooth muscles, which is the basis for its use as an antispasmodic.
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes are coupled to Gq proteins. Antagonism of these receptors by dicyclomine blocks the downstream signaling cascade.
Caption: Dicyclomine's antagonism of M1/M3 muscarinic receptors blocks the Gq-protein signaling pathway.
The M2 and M4 muscarinic receptor subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase. While dicyclomine has a lower affinity for these receptors, its antagonism can also affect these pathways.
Caption: Dicyclomine's antagonism of M2/M4 muscarinic receptors blocks the Gi-protein signaling pathway.
Experimental Workflow: Synthesis and Purification
The overall process for obtaining pure [1,1'-Bicyclohexyl]-1-carboxylic acid involves a series of sequential laboratory operations.
Caption: Workflow for the synthesis and purification of [1,1'-Bicyclohexyl]-1-carboxylic acid.
References
- 1. [1,1'-bicyclohexyl]-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. [1,1'-Bicyclohexyl]-1-carboxylic acid | 60263-54-9 | Benchchem [benchchem.com]
- 3. [1,1'-Bicyclohexyl]-1-carboxylic acid | 60263-54-9 | FB139039 [biosynth.com]
- 4. guidechem.com [guidechem.com]
- 5. [1,1'-bicyclohexyl]-1-carboxylic acid | 60263-54-9 [chemicalbook.com]
- 6. DE3213255A1 - Process for the preparation of dicyclomine hydrochloride - Google Patents [patents.google.com]




